3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-methoxyphenyl)propanamide involves multiple steps. The starting materials typically include 1,3-benzothiazole and various substituted hydrazides. The synthetic route often involves the formation of intermediate compounds such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide . The reaction conditions usually require the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Chemical Reactions Analysis
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkoxides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . These interactions can modulate neurotransmitter activity, leading to anticonvulsant effects. Additionally, the compound may inhibit Na/H exchangers, affecting ion transport and cellular homeostasis .
Comparison with Similar Compounds
Similar compounds to 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-methoxyphenyl)propanamide include:
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole moiety and exhibit similar reactivity with nucleophiles.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: This compound is an intermediate in the synthesis of the target compound and has similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O3S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-26-14-8-6-13(7-9-14)21-18(25)10-11-19-23-17(24-27-19)12-28-20-22-15-4-2-3-5-16(15)29-20/h2-9H,10-12H2,1H3,(H,21,25) |
InChI Key |
QQVPGIDZLDGXGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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